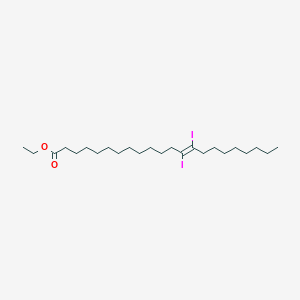
13-Docosenoic acid, 13,14-diiodo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Docosenoic acid, 13,14-diiodo-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of 13-docosenoic acid, featuring two iodine atoms at the 13th and 14th positions of the docosenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester typically involves the iodination of 13-docosenoic acid followed by esterification with ethanol. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired positions. The esterification reaction is usually performed in the presence of an acid catalyst to facilitate the formation of the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine-substituted positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: The corresponding alcohol derivative.
Substitution: Compounds with new functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
13-Docosenoic acid, 13,14-diiodo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester involves its interaction with molecular targets through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the parent acid and ethanol, which can further interact with biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
13-Docosenoic acid, ethyl ester: Lacks the iodine atoms, resulting in different reactivity and applications.
13-Docosenoic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
13,14-Diiodo-docosanoic acid: The acid form without esterification.
Uniqueness: 13-Docosenoic acid, 13,14-diiodo-, ethyl ester stands out due to the presence of iodine atoms, which impart unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form derivatives makes it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
583-87-9 |
|---|---|
Molekularformel |
C24H44I2O2 |
Molekulargewicht |
618.4 g/mol |
IUPAC-Name |
ethyl (E)-13,14-diiododocos-13-enoate |
InChI |
InChI=1S/C24H44I2O2/c1-3-5-6-7-13-16-19-22(25)23(26)20-17-14-11-9-8-10-12-15-18-21-24(27)28-4-2/h3-21H2,1-2H3/b23-22+ |
InChI-Schlüssel |
WSQHMHDYNAVUJQ-GHVJWSGMSA-N |
Isomerische SMILES |
CCCCCCCC/C(=C(/CCCCCCCCCCCC(=O)OCC)\I)/I |
Kanonische SMILES |
CCCCCCCCC(=C(CCCCCCCCCCCC(=O)OCC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)

![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
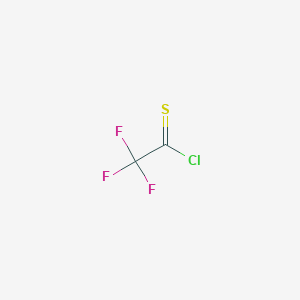
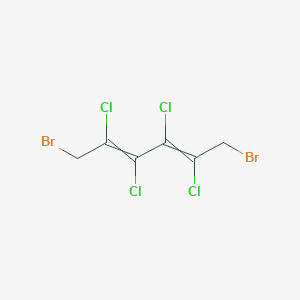

![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
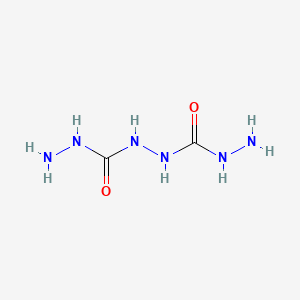
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

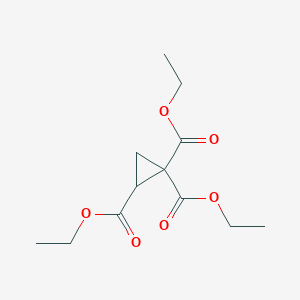
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
